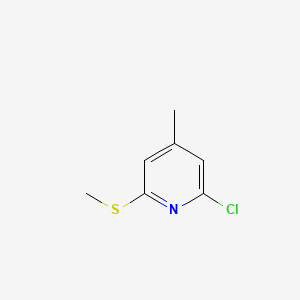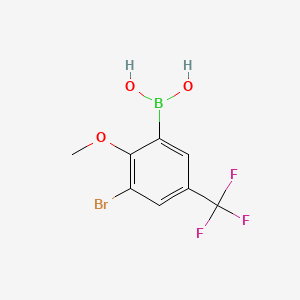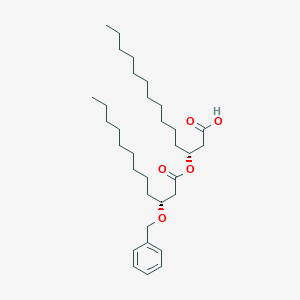
(R)-3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by its unique structure, which includes a benzyloxy group attached to a dodecanoyl chain, further esterified with tetradecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid typically involves a multi-step process. The initial step often includes the preparation of the benzyloxy dodecanoyl intermediate. This can be achieved through the esterification of dodecanoic acid with benzyl alcohol under acidic conditions. The intermediate is then subjected to further esterification with tetradecanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or altering membrane properties. For instance, it can enhance the endocytosis rate of certain molecules by adipocytes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid benzylamide: This compound shares a similar structural framework but differs in its functional groups.
Methyl tetradecanoate: Another related compound, which is a methyl ester of tetradecanoic acid.
Tetradecanoic acid (4-methoxy-phenyl)-amide: This compound also shares a similar backbone but includes a methoxy group.
Uniqueness
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is unique due to its specific ester linkage and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C33H56O5 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(3R)-3-[(3R)-3-phenylmethoxydodecanoyl]oxytetradecanoic acid |
InChI |
InChI=1S/C33H56O5/c1-3-5-7-9-11-12-14-16-21-25-31(26-32(34)35)38-33(36)27-30(24-20-15-13-10-8-6-4-2)37-28-29-22-18-17-19-23-29/h17-19,22-23,30-31H,3-16,20-21,24-28H2,1-2H3,(H,34,35)/t30-,31-/m1/s1 |
InChI Key |
JUEZGZWYRQYEJF-FIRIVFDPSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O)OC(=O)C[C@@H](CCCCCCCCC)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCCCC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


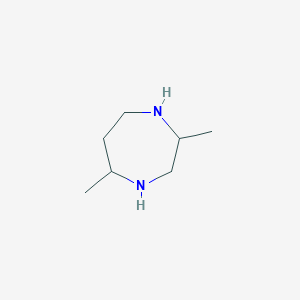

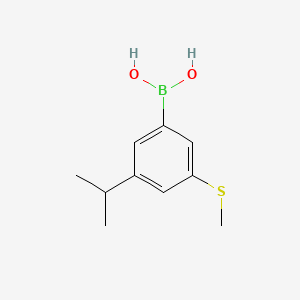
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)
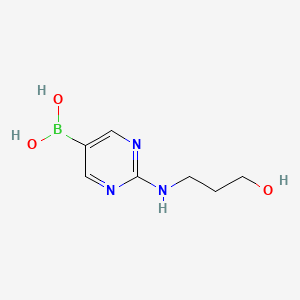
![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
